![molecular formula C20H17BrClN3O3S B2808657 3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine CAS No. 866150-90-5](/img/structure/B2808657.png)
3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterisation
Synthesis Processes : Compounds related to "3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine" are often synthesized through complex chemical reactions involving bromination, cyclization, and amination. For instance, the synthesis of similar pyridine derivatives involves multiple steps, including nucleophilic substitution and dehydrogenation, to achieve the final products with high yield and purity (Niu Wen-bo, 2011). Similarly, another synthesis route involves using 2,3-dichloropyridine as raw material to obtain key intermediates through reactions like hydrazining and bromination (Yang Yun-shang, 2011).
Structural Characterisation : The structural characterisation of metal complexes containing derivatives of this compound reveals the formation of various complexes with potential applications in material science and catalysis. These compounds have been characterized by techniques such as NMR spectroscopy, mass spectrometry, and in some cases, crystallography, highlighting their complex structures and potential functionalities (A. Sousa et al., 2001).
Potential Applications
Antimicrobial and Anticancer Activities : Several studies have explored the antimicrobial and anticancer properties of pyridine derivatives. For example, new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have shown antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (T. El‐Emary et al., 2002). Similarly, compounds synthesized from pyrimidine derivatives exhibit moderate cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (K. Redda, Madhavi Gangapuram, 2007).
Material Science and Catalysis : The structural characterisation of metal complexes containing related compounds underscores their potential in material science and catalysis. These complexes, with their unique structural features, could be pivotal in developing new catalysts and materials with enhanced performance (A. Sousa et al., 2001).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(4-methylphenyl)sulfonyl-1-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3S/c1-14-4-7-17(8-5-14)29(27,28)24-20(26)25(13-15-3-2-10-23-12-15)19-9-6-16(21)11-18(19)22/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMYVCNPNIENSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CC2=CN=CC=C2)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
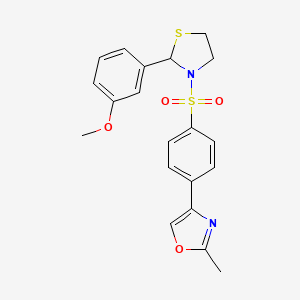
![N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2808575.png)
![(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2808576.png)
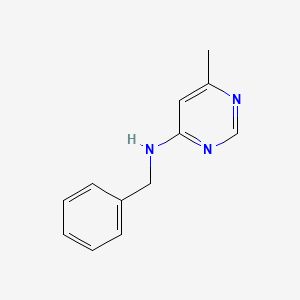
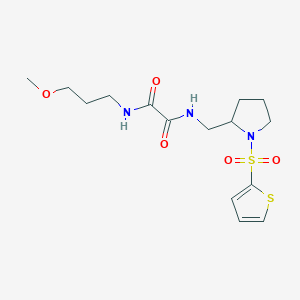
![N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide](/img/structure/B2808582.png)
![Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2808583.png)
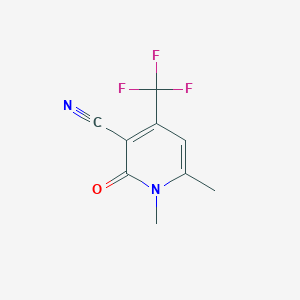
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2808585.png)
![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2808586.png)
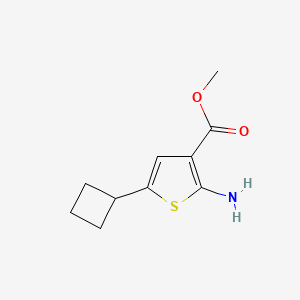
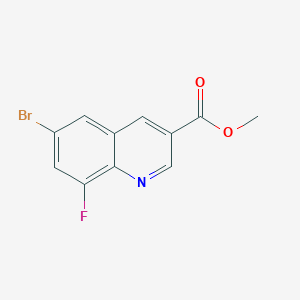

![(Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2808597.png)
